1-(三甲基甲硅烷基)吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

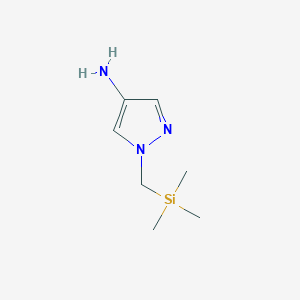

The synthesis of “1-(Trimethylsilylmethyl)pyrazol-4-amine” involves several steps. The method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3- (polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis

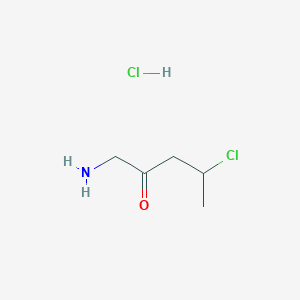

The molecular structure of “1-(Trimethylsilylmethyl)pyrazol-4-amine” consists of a pyrazole ring with an amine group at the 4-position and a trimethylsilylmethyl group at the 1-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

The trimethylsilyl group in “1-(Trimethylsilylmethyl)pyrazol-4-amine” is characterized by chemical inertness and a large molecular volume . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .科学研究应用

Medicinal Chemistry

1-(Trimethylsilylmethyl)pyrazol-4-amine: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmacologically active molecules. It has been identified as a useful ligand for receptors and enzymes, which are crucial in the development of new medications . For instance, derivatives of this compound have shown promise as reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is a significant target for B-cell malignancies .

Organic Chemistry

In organic chemistry, 1-(Trimethylsilylmethyl)pyrazol-4-amine serves as a precursor for various synthetic pathways. It’s used in the synthesis of complex molecules through reactions like Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in creating compounds with potential biological activities .

Industrial Chemistry

This compound’s applications extend to industrial chemistry, where it’s utilized in the synthesis of materials and chemicals that require specific structural features. Its stability and reactivity make it suitable for large-scale production processes .

Agricultural Chemistry

In the field of agricultural chemistry, 1-(Trimethylsilylmethyl)pyrazol-4-amine can be involved in the creation of novel agrochemicals. Its derivatives may act as intermediates in the development of pesticides or fertilizers that help in crop protection and yield improvement .

Polymer Chemistry

The compound finds use in polymer chemistry as well, where it can be incorporated into the backbone of polymers or as a side chain modifier to alter the properties of the material, such as thermal stability, rigidity, or solubility .

Supramolecular Chemistry

1-(Trimethylsilylmethyl)pyrazol-4-amine: plays a role in supramolecular chemistry, where it can be used to design new ligands that form complexes with metals. These complexes can be fundamental in catalysis or the construction of molecular machines .

安全和危害

The safety information for “1-(Trimethylsilylmethyl)pyrazol-4-amine” indicates that it is classified under GHS05 and GHS07. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, and using personal protective equipment .

作用机制

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects .

属性

IUPAC Name |

1-(trimethylsilylmethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGRUFXUHXDIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)